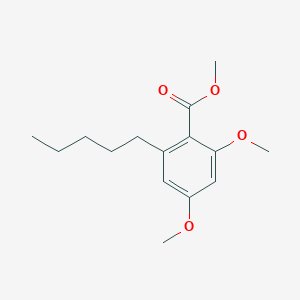
Methyl 2,4-dimethoxy-6-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dimethoxy-6-pentylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethoxy-6-pentylbenzoate typically involves the esterification of 2,4-dimethoxy-6-pentylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxy-6-pentylbenzoic acid or corresponding aldehydes.
Reduction: Formation of 2,4-dimethoxy-6-pentylbenzyl alcohol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dimethoxy-6-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Wirkmechanismus
The mechanism of action of methyl 2,4-dimethoxy-6-pentylbenzoate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dihydroxy-6-pentylbenzoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Ethyl 2,4-dimethoxy-6-pentylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2,4-Dimethoxy-6-pentylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 2,4-dimethoxy-6-pentylbenzoate is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. The pentyl chain also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
63953-83-3 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
methyl 2,4-dimethoxy-6-pentylbenzoate |
InChI |
InChI=1S/C15H22O4/c1-5-6-7-8-11-9-12(17-2)10-13(18-3)14(11)15(16)19-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
KEUCQPSUPLMLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


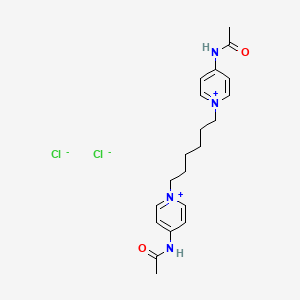
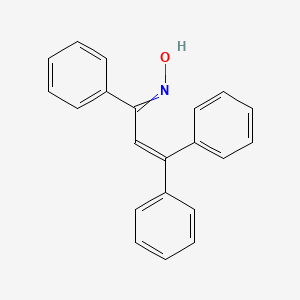
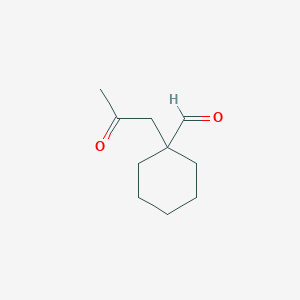
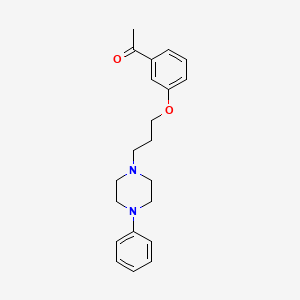
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)

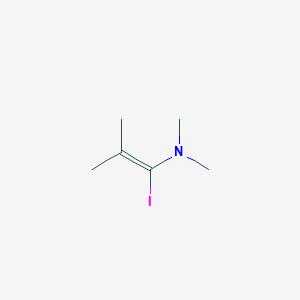
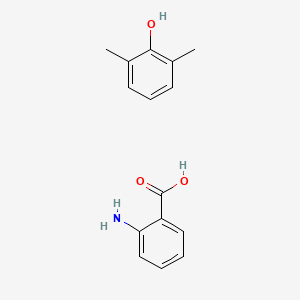
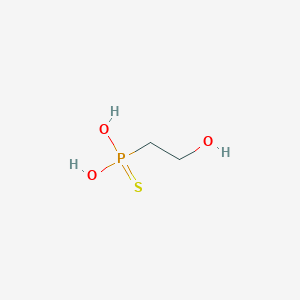
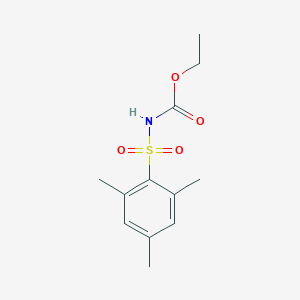
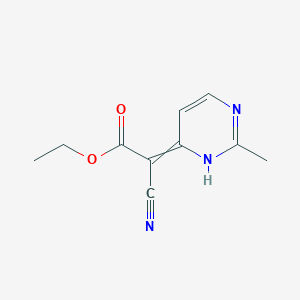
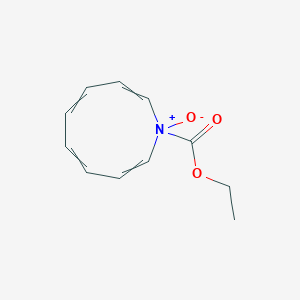
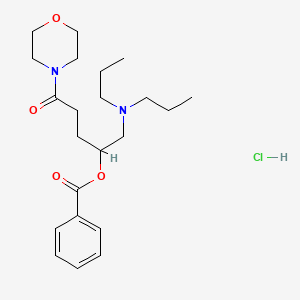
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
